2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine

Antimicrobial Structure-Activity Relationship (SAR) Medicinal Chemistry

Researchers sourcing kinase-focused libraries often encounter scaffolds lacking synthetic versatility. This compound solves that with a dual-function imidazo[1,2-a]pyridine architecture: • 6-NH₂ provides a hinge-region H-bond donor for ATP-competitive inhibitor design • 4-Br-phenyl serves as both a lipophilic anchor (XLogP3-AA 3.4) and a cross-coupling handle for Pd/Cu/Ni-catalyzed diversification • TPSA 43.3 Ų supports favorable cellular permeability Supplied with full analytical characterization (≥98% HPLC) for reproducible SAR campaigns.

Molecular Formula C13H10BrN3
Molecular Weight 288.14 g/mol
CAS No. 885950-52-7
Cat. No. B1288847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine
CAS885950-52-7
Molecular FormulaC13H10BrN3
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)Br
InChIInChI=1S/C13H10BrN3/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H,15H2
InChIKeyNFWJVVNBLLWLFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine: Overview


2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a planar, aromatic fused bicyclic core with a 4-bromophenyl substituent at the 2-position and a primary amine at the 6-position [1]. Its molecular formula is C13H10BrN3, with a molecular weight of 288.14 g/mol . The compound exhibits computed physicochemical properties including an XLogP3-AA of 3.4, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area (TPSA) of 43.3 Ų [1]. Its imidazopyridine scaffold is of significant interest in medicinal chemistry for potential applications including kinase inhibition and antimicrobial activity .

Imidazo[1,2-a]pyridine core for kinase and antimicrobial lead generation
4-Bromophenyl handle for Pd-catalyzed cross-coupling diversification
6-Amine serves as H-bond donor for pharmacophore engagement

2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine: Irreplaceable Advantages


The selection of 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine over other imidazo[1,2-a]pyridine derivatives is dictated by its specific molecular architecture and the resulting physicochemical and biological properties. The combination of a 4-bromophenyl group at the 2-position and a free primary amine at the 6-position creates a unique scaffold [1]. In related imidazopyridine series, the presence of bromo substituents has been shown to significantly enhance antimicrobial activity compared to other substituents [2]. Furthermore, for antiviral applications within this scaffold, lipophilicity (logP) is a critical determinant of potency [3]. The bromine atom is not merely a placeholder; it directly influences the compound's XLogP3-AA (3.4), which is higher than the unsubstituted imidazo[1,2-a]pyridine core (logP ~1.2-1.35) [4], and serves as a crucial synthetic handle for further diversification via cross-coupling reactions . Substituting with analogs lacking the bromine or 6-amine would result in a compound with different biological activity, altered physicochemical properties, and a divergent synthetic trajectory.

Antimicrobial profile shift
Class-level SAR indicates bromo substituents may enhance activity; non-brominated analogs may not reproduce this reported enhancement.
Lost H-bond donor
Analogs lacking the 6-amine lose a key hydrogen bond donor, potentially altering target engagement and binding mode.
Limited diversification
2-Phenyl analog without halogen cannot be directly cross-coupled, restricting late-stage analog synthesis.

2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine: Key Evidence


Bromine-Enhanced Antimicrobial Activity

The incorporation of a bromine atom is a critical determinant of antimicrobial potency within the imidazo[1,2-a]pyridine scaffold. A structure-activity relationship (SAR) study on a series of novel imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole derivatives evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. The study concluded that 'bromo-fluoro substituents enhanced the antimicrobial activity significantly compared to other substituents' [1]. This class-level finding provides a strong rationale for selecting 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine over its chloro, fluoro, or unsubstituted phenyl analogs when antimicrobial activity is a primary research objective.

Antimicrobial SAR
Class-level
Bromo-fluoro substituents reported to enhance antimicrobial activity vs other substituents
Supports brominated analog selection for antimicrobial screening
Qualitative SAR; compound-specific activity data to verify
Antimicrobial Structure-Activity Relationship (SAR) Medicinal Chemistry

Elevated Lipophilicity Profile

Lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to traverse biological membranes. For imidazo[1,2-a]pyridine derivatives, logP has been identified as the most important factor for antiviral activity [1]. The computed XLogP3-AA value for 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine is 3.4 [2]. This represents a substantial increase in lipophilicity compared to the unsubstituted imidazo[1,2-a]pyridine core, which has a reported logP of approximately 1.2-1.35 [3]. This quantified difference (ΔlogP ≈ +2.1) demonstrates that the 4-bromophenyl group significantly alters the compound's physicochemical profile, making it a more hydrophobic scaffold suitable for different target spaces than the parent core.

Lipophilicity
Reported
XLogP3-AA = 3.4 (ΔlogP ≈ +2.1 vs unsubstituted core)
Differentiates from parent scaffold for lipophilicity-driven target spaces
Computed value; experimental logP may vary
Lipophilicity ADME Drug Design

Bromophenyl Cross-Coupling Handle

The presence of the aryl bromide moiety at the 4-position of the phenyl ring transforms 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine into a versatile intermediate for late-stage diversification. This functional group serves as a privileged handle for well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . In contrast, analogs lacking a halogen, such as 2-phenylimidazo[1,2-a]pyridin-6-amine (CAS 887576-74-1), lack this direct synthetic entry point and would require alternative, often less efficient, functionalization strategies (e.g., directed C-H activation) to achieve similar molecular diversity . The bromine atom provides a tangible, quantifiable advantage in synthetic efficiency and scope.

Synthetic handle
Data to verify
Aryl bromide enables Suzuki, Buchwald-Hartwig, and Sonogashira couplings
Allows late-stage diversification for analog library generation
Reactivity confirmed by synthetic precedent; scope may vary
Synthetic Chemistry Cross-Coupling Diversification

6-Amine: Key Hydrogen Bond Donor

The primary amine at the 6-position of the imidazo[1,2-a]pyridine core is a critical hydrogen bond donor, a feature that is absent in many closely related 6-substituted analogs. This functional group is known to contribute to binding affinity in kinase inhibitor pharmacophores . While direct binding data for this specific compound is not available, its computed properties include a hydrogen bond donor count of 1, which is derived solely from this amine [1]. This stands in contrast to a common analog, 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7), which lacks the 6-amine and therefore has zero hydrogen bond donors [2]. This functional difference is crucial for structure-based drug design efforts.

H-bond donor
Data to verify
1 H-bond donor (vs 0 for 2-(4-bromophenyl)imidazo[1,2-a]pyridine)
Enables key hinge-region interaction hypothesis in kinase design
Computed donor count; target-specific binding requires validation
Medicinal Chemistry Pharmacophore Modeling Kinase Inhibition

2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine: Applications


Antimicrobial Lead Generation

Synthesize and screen a focused library of derivatives based on the 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine scaffold. The core is selected based on class-level SAR evidence indicating that bromo substituents on the imidazopyridine core significantly enhance antimicrobial activity [1]. The primary amine at the 6-position can be further derivatized to explore additional pharmacophoric space and optimize potency and selectivity against bacterial and fungal targets.

Kinase-Targeted Chemical Probes

Employ the compound as a starting material for creating ATP-competitive kinase inhibitors. The imidazo[1,2-a]pyridine core is a recognized privileged scaffold for kinase inhibition [1]. The 6-amine provides a hydrogen bond donor for key hinge-region interactions, while the 4-bromophenyl group offers both a lipophilic anchor (logP 3.4) [2] and a synthetic handle for late-stage optimization to improve selectivity profiles across the kinome.

Cross-Coupling Methodology Development

Utilize the aryl bromide moiety as a model substrate for developing and optimizing new palladium-, copper-, or nickel-catalyzed cross-coupling protocols [1]. The well-defined structure and commercial availability of the compound [2] make it a reliable and reproducible benchmark for comparing catalyst performance, exploring new ligand systems, and expanding the scope of C-C and C-N bond-forming reactions on a heteroaromatic scaffold.

ADME/Tox Model Validation

Use the compound's computed (e.g., XLogP3-AA = 3.4, TPSA = 43.3 Ų) [1] and experimentally determined physicochemical properties to validate and refine in silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox). Its properties can serve as a benchmark for a moderately lipophilic, heteroaromatic scaffold, helping to improve the accuracy of predictive algorithms for drug-likeness and pharmacokinetic behavior.

Application
Selection Property
Validation Focus
Antimicrobial lead generation
Bromo-substituted scaffold with reported class-level activity enhancement
In vitro antimicrobial assays against bacterial and fungal panels
Kinase-targeted chemical probes
6-Amine H-bond donor and aryl bromide synthetic handle
Kinase panel screening and selectivity profiling
Cross-coupling methodology
Aryl bromide as robust benchmark substrate
Catalyst performance benchmarking and reaction scope expansion
ADME/Tox model validation
Moderately lipophilic heteroaromatic scaffold
In silico model refinement with experimental PK data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.